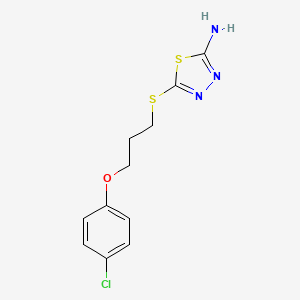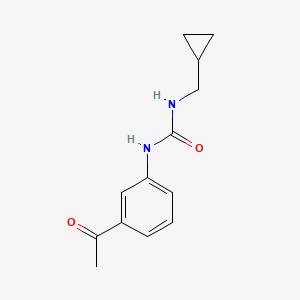
1-(3-Acetylphenyl)-3-(cyclopropylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Acetylphenyl)-3-(cyclopropylmethyl)urea is an organic compound that features a urea moiety attached to a 3-acetylphenyl group and a cyclopropylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Acetylphenyl)-3-(cyclopropylmethyl)urea typically involves the reaction of 3-acetylphenyl isocyanate with cyclopropylmethylamine. The reaction is carried out under mild conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction proceeds via nucleophilic addition of the amine to the isocyanate, followed by cyclization to form the urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the desired product is obtained efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Acetylphenyl)-3-(cyclopropylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration with a mixture of nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-(Carboxyphenyl)-3-(cyclopropylmethyl)urea.
Reduction: 1-(3-Hydroxyphenyl)-3-(cyclopropylmethyl)urea.
Substitution: 1-(3-Nitrophenyl)-3-(cyclopropylmethyl)urea or 1-(3-Halophenyl)-3-(cyclopropylmethyl)urea.
Wissenschaftliche Forschungsanwendungen
1-(3-Acetylphenyl)-3-(cyclopropylmethyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(3-Acetylphenyl)-3-(cyclopropylmethyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The urea moiety can form hydrogen bonds with biological molecules, influencing their function. The acetyl and cyclopropylmethyl groups may also contribute to the compound’s overall activity by affecting its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
1-(3-Acetylphenyl)-3-(cyclopropylmethyl)urea can be compared with other urea derivatives, such as:
1-(3-Acetylphenyl)-3-methylurea: Lacks the cyclopropylmethyl group, which may affect its biological activity and chemical reactivity.
1-(3-Acetylphenyl)-3-(phenylmethyl)urea: Contains a phenylmethyl group instead of a cyclopropylmethyl group, which may influence its properties.
1-(3-Acetylphenyl)-3-(ethylmethyl)urea: Has an ethylmethyl group, which may alter its interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H16N2O2 |
|---|---|
Molekulargewicht |
232.28 g/mol |
IUPAC-Name |
1-(3-acetylphenyl)-3-(cyclopropylmethyl)urea |
InChI |
InChI=1S/C13H16N2O2/c1-9(16)11-3-2-4-12(7-11)15-13(17)14-8-10-5-6-10/h2-4,7,10H,5-6,8H2,1H3,(H2,14,15,17) |
InChI-Schlüssel |
RRAJUBVJCDLQJV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NCC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


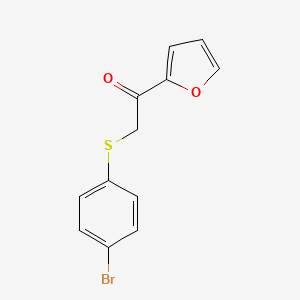
![2,3-Dihydropyrazolo[5,1-b]oxazol-3-ylmethanamine](/img/structure/B14912768.png)

![Benzyl (4-(difluoromethyl)bicyclo[2.2.2]octan-1-yl)carbamate](/img/structure/B14912787.png)
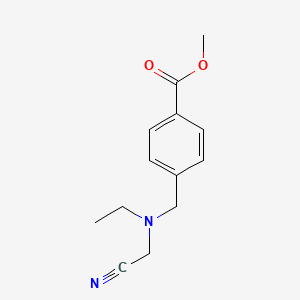
![(3AR,7aR)-1,3-dineopentyloctahydrobenzo[d][1,3,2]diazaphosphole 2-oxide](/img/structure/B14912791.png)
![N-[1-(1H-indol-3-yl)propan-2-yl]-4-methoxybenzamide](/img/structure/B14912803.png)
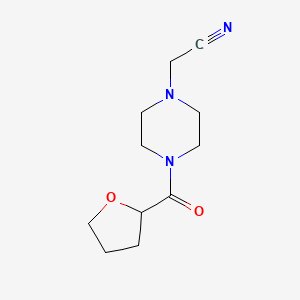
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(pyridin-2-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-en-8-yl]acetamide](/img/structure/B14912810.png)
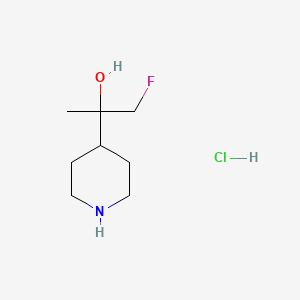

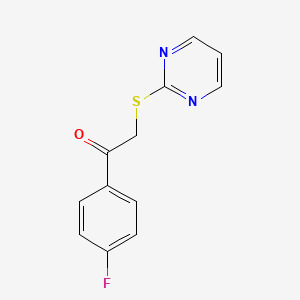
![7-Methyl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B14912827.png)
